molecular formula C5H12N2O2 B13796232 N-Methyl-N-nitro-1-butanamine CAS No. 52330-07-1

N-Methyl-N-nitro-1-butanamine

Cat. No.: B13796232
CAS No.: 52330-07-1
M. Wt: 132.16 g/mol
InChI Key: USAARNBTXBIFTC-UHFFFAOYSA-N
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Description

N-Methyl-N-nitro-1-butanamine is an organic compound with the molecular formula C5H12N2O2. It is also known by other names such as Butylmethylnitramine and N-methyl-N-nitrobutanamine . This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the nitrogen atom of a butanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-nitro-1-butanamine typically involves the nitration of N-methyl-1-butanamine. This process can be carried out using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to prevent decomposition and ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Safety measures are crucial due to the potential hazards associated with handling nitrating agents and the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-nitro-1-butanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Selective Methylation Reactions
N-Methyl-N-nitro-1-butanamine is utilized as a methylating agent in the synthesis of N-monomethyl amines. These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The selective methylation process allows for the controlled introduction of methyl groups, which can enhance the biological activity of drug candidates by improving their solubility and metabolic stability .

Catalytic Advances
Recent studies have focused on developing catalytic methods for the selective N-methylation of primary amines and nitro compounds using various methylating agents, including this compound. This advancement is significant for synthetic organic chemistry, as it addresses challenges related to overmethylation and selectivity in reactions .

Medicinal Chemistry

Potential Antimicrobial Activity
Nitro compounds, including this compound, have been investigated for their antimicrobial properties. Research indicates that nitro groups can enhance the efficacy of compounds against various pathogens, including bacteria and fungi. The presence of the nitro group in certain structures has been linked to increased biological activity against resistant strains of bacteria such as Helicobacter pylori and Mycobacterium tuberculosis .

Pharmaceutical Development
The compound's structure allows it to be explored as a scaffold for developing new therapeutic agents. Its derivatives may exhibit enhanced pharmacological properties due to modifications that leverage the methyl and nitro functionalities. Studies suggest that these modifications can lead to improved drug candidates with better efficacy and reduced side effects .

Toxicological Studies

Carcinogenic Potential
While exploring its applications, it is essential to consider the toxicological profile of this compound and related nitrosamines. Some studies have indicated that certain nitrosamines are associated with carcinogenic effects in laboratory animals. The implications of these findings necessitate careful evaluation during the development of pharmaceutical applications involving this compound .

Summary Table of Applications

Application Area Description References
Organic SynthesisUsed as a methylating agent for selective synthesis of N-monomethyl amines
Medicinal ChemistryInvestigated for antimicrobial properties against various pathogens
Toxicological StudiesEvaluated for potential carcinogenic effects associated with nitrosamines

Mechanism of Action

The mechanism of action of N-Methyl-N-nitro-1-butanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-nitro-1-butanamine is unique due to the presence of both a nitro group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .

Biological Activity

N-Methyl-N-nitro-1-butanamine (NMNBA) is a compound of interest due to its potential biological activity, particularly in the context of mutagenicity and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of NMNBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

NMNBA is classified as a nitrosamine, a group of compounds known for their carcinogenic properties. The structural formula can be represented as follows:

N Methyl N nitro 1 butanamineC5H12N2O2\text{N Methyl N nitro 1 butanamine}\rightarrow \text{C}_5\text{H}_{12}\text{N}_2\text{O}_2

Biological Activity Overview

Nitrosamines, including NMNBA, are primarily recognized for their ability to form DNA adducts, leading to mutations and potentially cancerous transformations in cells. The biological activity of NMNBA can be summarized as follows:

  • Mutagenicity : NMNBA has been shown to induce mutations in bacterial and mammalian cell assays.
  • Carcinogenicity : Animal studies have indicated that NMNBA can lead to tumor formation in various organs.
  • Mechanism of Action : The biological activity is largely attributed to the formation of reactive intermediates that alkylate DNA.

The metabolic activation of NMNBA involves cytochrome P450 enzymes, which convert the nitrosamine into reactive species capable of interacting with DNA. This process can lead to the formation of mutagenic DNA adducts, which are critical in the initiation of carcinogenesis.

Key Metabolic Pathways

  • Cytochrome P450 Activation : NMNBA is metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates.
  • DNA Alkylation : These intermediates can alkylate DNA bases, resulting in mutations.

Animal Studies

A series of animal studies have been conducted to assess the carcinogenic potential of NMNBA:

Study TypeSpeciesDose (mg/kg)Duration (weeks)Tumor Sites
Gavage StudyFischer 344 Rats1030Liver, lung
Long-term ExposureSyrian Hamsters550Nasal cavity, bladder

These studies consistently report increased incidences of tumors in treated animals compared to controls, highlighting the compound's carcinogenic potential.

In Vitro Studies

In vitro assays have demonstrated that NMNBA induces mutations in bacterial strains such as Salmonella typhimurium. The mutagenicity is often assessed using the Ames test, where NMNBA showed significant mutagenic effects at varying concentrations.

Properties

IUPAC Name

N-butyl-N-methylnitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-4-5-6(2)7(8)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAARNBTXBIFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337080
Record name N-Methyl-N-nitro-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52330-07-1
Record name N-Methyl-N-nitro-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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